1-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol
Description
This compound (CAS: 897758-20-2) is a pyrazolo[3,4-d]pyrimidine derivative featuring a benzylamino group at position 4, a methyl group at position 1, and a propan-2-ol-linked amino substituent at position 5. The benzylamino group enhances aromatic interactions in biological targets, while the propan-2-ol moiety may improve solubility and hydrogen-bonding capacity.
Properties
IUPAC Name |
1-[[4-(benzylamino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O/c1-11(23)8-18-16-20-14(13-10-19-22(2)15(13)21-16)17-9-12-6-4-3-5-7-12/h3-7,10-11,23H,8-9H2,1-2H3,(H2,17,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGVMJMVFPPOJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC(=C2C=NN(C2=N1)C)NCC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901321282 | |
| Record name | 1-[[4-(benzylamino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901321282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677818 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
897758-20-2 | |
| Record name | 1-[[4-(benzylamino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901321282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the benzylamino group can be replaced with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and pathways.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit protein tyrosine kinases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol involves the inhibition of protein tyrosine kinases, which are crucial for cell signaling and growth. By binding to the active site of these enzymes, the compound prevents their catalytic activity, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural differences among analogs lie in substituent type, position, and functional groups. The table below highlights critical variations:
Key Observations :
- Ethanol vs. Propan-2-ol (CAS 897758-20-2 vs. compound in ): The longer chain in the target compound may enhance solubility and binding flexibility.
- Aromatic Extensions (e.g., quinoline in ): Improve target affinity but may reduce metabolic stability.
Biological Activity
1-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological properties, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core with a benzylamino substitution and a propanol moiety. Its molecular formula is and it has a molecular weight of approximately 375.45 g/mol. The presence of diverse functional groups contributes to its pharmacological properties.
Table 1: Structural Characteristics
| Feature | Description |
|---|---|
| Core Structure | Pyrazolo[3,4-d]pyrimidine |
| Substituents | Benzylamino, propan-2-ol |
| Molecular Formula | |
| Molecular Weight | 375.45 g/mol |
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, studies on pyrazolo[3,4-d]pyrimidine derivatives have shown their ability to inhibit mTORC1 activity, leading to increased autophagy in cancer cells. This suggests that this compound may also possess similar properties.
Case Study: mTORC1 Inhibition
In a study involving N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, it was found that these compounds reduced mTORC1 activity and increased basal autophagy levels. The compounds disrupted autophagic flux by interfering with mTORC1 reactivation under nutrient-replete conditions . This mechanism could be relevant for the biological activity of our compound of interest.
Neuroprotective Effects
Some derivatives of pyrazolo[3,4-d]pyrimidines have shown neuroprotective effects in models of neurodegeneration. The ability to modulate pathways involved in cell survival and apoptosis could make this compound a candidate for further investigation in neurodegenerative diseases.
Anti-inflammatory Activity
Compounds related to the pyrazolo[3,4-d]pyrimidine scaffold have also demonstrated anti-inflammatory properties. The structural features that enhance solubility and bioavailability may contribute to these effects.
The exact mechanism of action for this compound requires further empirical studies. However, it is hypothesized that the compound may interact with key signaling pathways involved in cell proliferation and survival.
Potential Interactions
Potential interactions include:
- mTOR Pathway : Inhibition could lead to reduced cell growth in cancerous tissues.
- Autophagic Flux : Modulation may enhance autophagy under stress conditions.
Q & A
Q. Optimization Strategies :
- Monitor reaction progress using TLC or HPLC to minimize side products.
- Purify intermediates via column chromatography (ethyl acetate/hexane gradients) or recrystallization (2-propanol) .
How can researchers characterize the purity and structural integrity of this compound?
Basic Research Focus
Critical analytical techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., verifying the propan-2-ol configuration) .
- LC-MS : Assess purity (>95%) and molecular weight confirmation (e.g., [M+H]⁺ ion matching theoretical mass) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA) to quantify impurities .
Q. Advanced Characterization :
- X-ray crystallography for absolute stereochemical determination (if crystalline).
- Isothermal Titration Calorimetry (ITC) to study binding thermodynamics with biological targets .
What computational methods can predict the reactivity and interaction mechanisms of this compound with biological targets?
Q. Advanced Research Focus
- Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attacks .
- Molecular Dynamics (MD) Simulations : Study binding modes with kinases or enzymes (e.g., ATP-binding pockets) using software like GROMACS or AMBER .
- Reaction Path Search Algorithms : Tools like GRRM or AFIR to identify low-energy pathways for derivative synthesis .
Validation : Cross-reference computational predictions with experimental data (e.g., kinetic assays or crystallographic structures).
How do structural modifications (e.g., substituent variations) influence the compound’s biological activity?
Q. Advanced Research Focus
- Benzylamino vs. Cyclohexylamino : The benzyl group enhances lipophilicity, potentially improving membrane permeability, while cyclohexylamino may stabilize hydrophobic interactions in enzyme pockets .
- Propan-2-ol vs. Ethanolamine : The propan-2-ol moiety’s stereochemistry and hydrogen-bonding capacity can modulate target affinity (e.g., kinases like CDK2) .
Q. Experimental Design :
- Synthesize analogs via parallel combinatorial chemistry.
- Test activity in enzyme inhibition assays (e.g., IC₅₀ determination) and cell-based models (e.g., apoptosis in cancer lines) .
How should researchers address contradictions in bioactivity data across different studies?
Advanced Research Focus
Common sources of discrepancy include:
- Assay Conditions : Variations in buffer pH, ATP concentrations, or incubation times (e.g., kinase assays) .
- Cellular Context : Differences in cell lines (e.g., HeLa vs. HEK293) or passage numbers affecting receptor expression.
- Pharmacokinetics : Metabolic stability in vivo (e.g., CYP450-mediated degradation) vs. in vitro activity .
Q. Resolution Strategies :
- Standardize protocols (e.g., CLIA guidelines) for key assays.
- Use orthogonal methods (e.g., SPR for binding affinity, ITC for thermodynamics) to validate results .
What safety protocols are recommended for handling this compound during synthesis and biological testing?
Q. Basic Research Focus
Q. Advanced Considerations :
What in vivo models are suitable for evaluating the therapeutic potential of this compound?
Q. Advanced Research Focus
- Cancer : Xenograft models (e.g., nude mice with implanted tumor cells) to assess antitumor efficacy and toxicity .
- Inflammation : Collagen-induced arthritis (CIA) in rodents for autoimmune activity studies .
- Pharmacokinetics : Rodent PK/PD studies to determine bioavailability, half-life, and metabolite profiles .
Data Analysis : Use nonlinear regression models (e.g., Phoenix WinNonlin) to calculate AUC, Cmax, and clearance rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
